molecular formula C9H21NSi B106332 trimethyl(piperidin-1-ylmethyl)silane CAS No. 17877-17-7

trimethyl(piperidin-1-ylmethyl)silane

Cat. No.: B106332
CAS No.: 17877-17-7
M. Wt: 171.35 g/mol
InChI Key: BGDOVVTUNRVOKS-UHFFFAOYSA-N
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Description

trimethyl(piperidin-1-ylmethyl)silane is an organic compound with the molecular formula C9H21NSi. It is a derivative of piperidine, where a trimethylsilyl group is attached to the nitrogen atom via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(piperidin-1-ylmethyl)silane typically involves the reaction of piperidine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: trimethyl(piperidin-1-ylmethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted piperidines.

    Oxidation Reactions: Piperidine N-oxides.

    Reduction Reactions: Secondary amines.

Scientific Research Applications

trimethyl(piperidin-1-ylmethyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trimethyl(piperidin-1-ylmethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. This property makes it useful in drug design and delivery systems. The compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: trimethyl(piperidin-1-ylmethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

trimethyl(piperidin-1-ylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NSi/c1-11(2,3)9-10-7-5-4-6-8-10/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDOVVTUNRVOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170541
Record name Piperidine, 1-((trimethylsilyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17877-17-7
Record name Piperidine, 1-((trimethylsilyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017877177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1-((trimethylsilyl)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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